molecular formula C13H12ClNO3 B1376234 Ethyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate CAS No. 97026-71-6

Ethyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate

Cat. No. B1376234
Key on ui cas rn: 97026-71-6
M. Wt: 265.69 g/mol
InChI Key: HJWBBBADPXPUPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08269008B2

Procedure details

To a suspension of 4-chloro-N-hydroxy-benzimidoyl chloride (1.11 g, 5.88 mmol) in dry ethanol (9 ml) was added a solution of ethyl (E)-3-(1-pyrrolidino)crotonate (1.08 g, 5.88 mmol) and triethylamine (492 μl, 3.53 mmol) in dry ethanol (9 ml) over a period of twenty minutes at room temperature. The suspension was stirred for eighteen hours before the mixture was concentrated and the residue partitioned between ethyl acetate and water. The organic layer was washed with 0.5 N HCl and brine, before it was dried and concentrated in vacuo. The residue was purified by flash column chromatography with a gradient of ethyl acetate and hexanes on silica gel (40 g) to give the title compound as a white solid (1.09 g): 1H NMR (CDCl3, 200 MHz): δ=7.57 (m, 2H), 7.42 (m, 2H), 4.25 (q, J=7.0 Hz, 2H), 2.74 (s, 3H), 1.27 (t, J=7.0 Hz, 3H); MS: (+) m/z 266.31 (M+1).
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step Two
Quantity
492 μL
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[CH:10][C:5]([C:6](Cl)=[N:7][OH:8])=[CH:4][CH:3]=1.[CH3:12][CH2:13][O:14][C:15](/[CH:17]=[C:18](/N1CCCC1)\[CH3:19])=[O:16].C(N(CC)CC)C>C(O)C>[CH2:13]([O:14][C:15]([C:17]1[C:6]([C:5]2[CH:10]=[CH:11][C:2]([Cl:1])=[CH:3][CH:4]=2)=[N:7][O:8][C:18]=1[CH3:19])=[O:16])[CH3:12]

Inputs

Step One
Name
Quantity
1.11 g
Type
reactant
Smiles
ClC1=CC=C(C(=NO)Cl)C=C1
Name
Quantity
9 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.08 g
Type
reactant
Smiles
CCOC(=O)/C=C(\C)/N1CCCC1
Name
Quantity
492 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
9 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The suspension was stirred for eighteen hours before the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ethyl acetate and water
WASH
Type
WASH
Details
The organic layer was washed with 0.5 N HCl and brine, before it
CUSTOM
Type
CUSTOM
Details
was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography with a gradient of ethyl acetate and hexanes on silica gel (40 g)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1C(=NOC1C)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.09 g
YIELD: CALCULATEDPERCENTYIELD 69.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.